molecular formula C9H8F2O4 B2387158 2-(Difluoromethoxy)-3-methoxybenzoic acid CAS No. 730951-44-7

2-(Difluoromethoxy)-3-methoxybenzoic acid

Cat. No.: B2387158
CAS No.: 730951-44-7
M. Wt: 218.156
InChI Key: FDSBERKHOFDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-methoxybenzoic acid typically involves the introduction of difluoromethoxy and methoxy groups onto a benzoic acid scaffold. One common method involves the O-alkylation of 3-hydroxybenzoic acid with difluoromethyl ether, followed by methylation of the hydroxyl group to form the methoxy group. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

2-(Difluoromethoxy)-3-methoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Difluoromethoxy)-3-methoxybenzoic acid can be compared with other similar compounds, such as:

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound also contains a difluoromethoxy group but has a cyclopropylmethoxy group instead of a methoxy group.

    4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methoxy group.

    Trifluoromethyl-substituted benzoic acids: These compounds contain a trifluoromethyl group instead of a difluoromethoxy group.

Biological Activity

2-(Difluoromethoxy)-3-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It features both difluoromethoxy and methoxy functional groups, which contribute to its unique biological activity. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H9F2O4\text{C}_10\text{H}_9\text{F}_2\text{O}_4

Key Features:

  • Difluoromethoxy Group: Enhances lipophilicity and may affect binding interactions with biological targets.
  • Methoxy Group: Contributes to the compound's overall reactivity and potential enzyme interactions.

Research indicates that this compound may interact with various biochemical pathways, particularly those related to fibrosis and epithelial-mesenchymal transition (EMT). A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been studied extensively for its effects on TGF-β1-induced EMT in lung epithelial cells.

Key Mechanisms:

  • Inhibition of TGF-β1 Signaling: DGM was shown to inhibit the activation of the Smad signaling pathway stimulated by TGF-β1, which is crucial in fibrosis development .
  • Reduction of Fibrotic Markers: The expression of α-SMA, vimentin, and collagen I was significantly reduced in A549 cells treated with DGM, indicating a potential therapeutic effect against pulmonary fibrosis .

Biological Applications

The compound is under investigation for various biological applications:

  • Pulmonary Fibrosis Treatment:
    • DGM has demonstrated efficacy in reducing bleomycin-induced pulmonary fibrosis in rat models by improving lung function and reducing inflammation .
    • It alleviates weight loss associated with lung injury and decreases inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF) .
  • Enzyme Inhibition:
    • The difluoromethoxy group may enhance the binding affinity of the compound to specific enzymes, potentially leading to selective inhibition profiles against various kinases .
  • Chemical Synthesis:
    • Utilized as a building block in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications.

Study 1: Effects on Lung Cells

A study evaluated the effects of DGM on A549 and H1299 lung cancer cells treated with TGF-β1. The results showed:

  • Significant reduction in cell viability at concentrations of 50, 100, and 200 µM.
  • Enhanced expression of E-cadherin and reduced expression of fibrotic markers like α-SMA after treatment with DGM .

Study 2: Rat Model of Pulmonary Fibrosis

In a controlled experiment involving rats:

  • Groups treated with DGM showed improved pulmonary function indicators such as forced vital capacity (FVC) and reduced lung inflammation.
  • Histological analysis revealed decreased collagen deposition in lung tissues compared to control groups .

Data Summary Table

Study Objective Key Findings Model Used
Study 1Evaluate effects on lung cellsReduced cell viability; increased E-cadherinA549 & H1299 cells
Study 2Assess therapeutic potential in fibrosisImproved lung function; reduced collagenRat model

Properties

IUPAC Name

2-(difluoromethoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-6-4-2-3-5(8(12)13)7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSBERKHOFDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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